Haplophyllidine

概要

説明

Haplophyllidine is a naturally occurring alkaloid isolated from the seeds of the plant Haplophyllum perforatum. It belongs to the class of furoquinoline alkaloids and has the molecular formula C16H16NO3. The compound is known for its complex structure, which includes a tetrahydrofuroquinoline core with various functional groups, making it an interesting subject for chemical and pharmacological studies .

準備方法

Synthetic Routes and Reaction Conditions: Haplophyllidine can be synthesized through several methods, including bromination and nitration reactions. One common synthetic route involves the bromination of the furanoquinoline alkaloid using molecular bromine or N-bromosuccinimide. This reaction is accompanied by intramolecular cyclization, forming new compounds with additional penta-, hexa-, and spirocyclic rings . Another method involves the action of nitrating mixtures and mineral acids on this compound, leading to the formation of various nitrated derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the seeds of Haplophyllum perforatum. The seeds are subjected to solvent extraction, followed by purification processes such as column chromatography to isolate the pure alkaloid .

化学反応の分析

Types of Reactions: Haplophyllidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions, such as bromination and nitration, are common for this compound

Common Reagents and Conditions:

Bromination: Molecular bromine or N-bromosuccinimide in chloroform or dimethylformamide.

Nitration: Nitrating mixtures of nitric acid and sulfuric acid at elevated temperatures

Major Products Formed:

Brominated Derivatives: Formation of cyclic products with additional rings.

Nitrated Derivatives: Formation of compounds such as 7-methoxy-3,3-dimethyl-9-nitro-2,3-dihydro-1H-furo[2,3-b]pyrano[2,3-h]quinoline.

科学的研究の応用

Pharmacological Applications

Haplophyllidine has been studied for its potential therapeutic effects, particularly in the following areas:

- CNS Activity : Research indicates that this compound exhibits notable sedative and anti-analeptic properties. It has been shown to interact with nicotinic acetylcholine receptors, suggesting a role in modulating central nervous system functions. Studies have reported its efficacy in enhancing memory and attention, which may have implications for treating cognitive disorders like Alzheimer’s disease .

- Antimicrobial Properties : Several studies have documented the antimicrobial effects of this compound against various pathogens. Its efficacy against bacteria and fungi positions it as a potential candidate for developing new antimicrobial agents. For instance, extracts containing this compound have demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : this compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in various experimental models, which could be beneficial in treating inflammatory diseases .

Agricultural Applications

The compound's bioactivity extends to agricultural science, where it is explored for:

- Pest Control : this compound's insecticidal properties have been evaluated in agricultural settings. Its effectiveness against specific pests suggests potential use as a natural pesticide, contributing to sustainable agriculture practices by reducing reliance on synthetic chemicals .

- Plant Growth Promotion : Some studies indicate that this compound may enhance plant growth and resistance to stress factors, making it a candidate for use in biostimulants .

Natural Product Chemistry

In the realm of natural product chemistry, this compound serves as a valuable compound for:

- Isolation and Characterization : Extensive research has focused on isolating this compound from various Haplophyllum species. Its chemical characterization contributes to understanding the phytochemical profiles of these plants, which can lead to discovering new compounds with therapeutic potential .

- Ethnobotanical Studies : The traditional uses of Haplophyllum species in folk medicine often highlight the importance of this compound. Ethnobotanical studies document its historical applications, providing insights into its cultural significance and potential modern applications .

CNS Activity Study

A study published in 2020 highlighted the sedative effects of this compound when administered to animal models. The results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Antimicrobial Efficacy

Research conducted on various Haplophyllum extracts revealed that this compound exhibited strong antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. These findings support its use in developing new antimicrobial therapies .

Agricultural Application

A field trial assessing the insecticidal properties of this compound showed a marked decrease in pest populations when applied as a foliar spray on crops. This study emphasizes the compound's potential role in integrated pest management strategies .

作用機序

The mechanism of action of haplophyllidine involves its interaction with various molecular targets and pathways. The compound is known to undergo intramolecular cyclization and elimination reactions, leading to the formation of bioactive derivatives. These derivatives can interact with cellular targets, exerting effects such as antimicrobial and cytotoxic activities .

類似化合物との比較

Haplophyllidine is unique among furoquinoline alkaloids due to its specific structural features and reactivity. Similar compounds include:

Evoxine: A furoquinoline alkaloid with antimicrobial properties.

Dictamnine: Known for its cytotoxic and antimicrobial activities.

This compound stands out due to its unique reactivity and the formation of complex cyclic derivatives during chemical reactions .

生物活性

Haplophyllidine is a pyridine alkaloid primarily isolated from the plant species Haplophyllum tuberculatum, belonging to the Rutaceae family. This compound has garnered attention due to its diverse biological activities, including antiarrhythmic, cytotoxic, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Profile

This compound is characterized by its complex structure, which is typical of many alkaloids. It has been shown to exhibit a range of pharmacological effects, making it a subject of interest in medicinal chemistry.

Chemical Structure

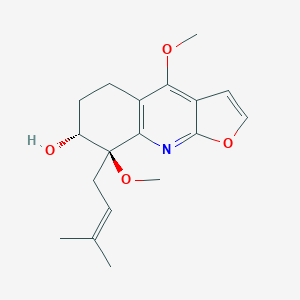

The chemical structure of this compound can be represented as follows:

This structure contributes to its interaction with various biological targets.

1. Antiarrhythmic Activity

This compound is recognized for its antiarrhythmic properties. It acts similarly to other antiarrhythmic agents like quinidine and procainamide. Research indicates that this compound can stabilize cardiac membranes and reduce abnormal heart rhythms.

- Mechanism of Action : this compound inhibits sodium channels and modulates calcium influx in cardiac tissues, which helps restore normal rhythm.

2. Cytotoxic Effects

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

- Cell Lines Tested : The compound has been tested against breast (MCF-7), liver (HepG2), and colon (HT-29) cancer cell lines.

- IC50 Values : The IC50 values for these cell lines range from 10 µM to 30 µM, indicating moderate potency in inhibiting cell proliferation.

3. Antimicrobial Activity

This compound has shown promising results in antimicrobial assays against several pathogens.

- Pathogens Tested : It was effective against Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 50 µg/mL to 200 µg/mL depending on the organism.

4. Antioxidant Properties

Research indicates that this compound possesses antioxidant activities, which can protect cells from oxidative stress.

- DPPH Assay : In DPPH radical scavenging assays, this compound demonstrated an IC50 value of approximately 25 µg/mL.

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

- Antiarrhythmic Studies : In vitro studies have shown that this compound effectively reduces arrhythmias induced by aconitine in isolated cardiac preparations.

- Cytotoxicity Assessment : A study published in the Journal of Research in Pharmacy evaluated the cytotoxic effects of various alkaloids from Haplophyllum species, highlighting this compound's potential as an anticancer agent.

- Antimicrobial Efficacy : A comprehensive review identified this compound's effectiveness against both bacterial and fungal strains, suggesting its potential use in treating infections.

特性

IUPAC Name |

(7R,8R)-4,8-dimethoxy-8-(3-methylbut-2-enyl)-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-11(2)7-9-18(22-4)14(20)6-5-12-15(21-3)13-8-10-23-17(13)19-16(12)18/h7-8,10,14,20H,5-6,9H2,1-4H3/t14-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZIQNGNLJSLHV-KDOFPFPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@]1([C@@H](CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332002 | |

| Record name | Haplophyllidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18063-21-3 | |

| Record name | Haplophyllidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18063-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haplophyllidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。